molecular formula C17H20N2OS B14951932 N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide

Cat. No.: B14951932
M. Wt: 300.4 g/mol
InChI Key: CZVDNUOJHIDLHW-UHFFFAOYSA-N
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Description

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopropanecarboxamide group. One common method involves the reaction of 4-(butan-2-yl)phenyl isothiocyanate with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of cellular processes in microbes and cancer cells, ultimately causing cell death. The compound may also interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Uniqueness

N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities.

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

N-[4-(4-butan-2-ylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H20N2OS/c1-3-11(2)12-4-6-13(7-5-12)15-10-21-17(18-15)19-16(20)14-8-9-14/h4-7,10-11,14H,3,8-9H2,1-2H3,(H,18,19,20)

InChI Key

CZVDNUOJHIDLHW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC3

Origin of Product

United States

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